molecular formula C18H22Cl2N2O3 B4302455 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate

Cat. No.: B4302455
M. Wt: 385.3 g/mol
InChI Key: RQIOUBLQEXCNDT-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is a chemical compound with the molecular formula C18H22Cl2N2O3. It is known for its unique structure, which includes a quinolizidine ring system and a dichlorobenzoyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate typically involves the reaction of quinolizidine derivatives with dichlorobenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce amines .

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-quinolizin-1-ylmethyl (2,4-dichlorobenzoyl)carbamate is unique due to its specific combination of a quinolizidine ring and a dichlorobenzoyl carbamate moiety.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N2O3/c19-13-6-7-14(15(20)10-13)17(23)21-18(24)25-11-12-4-3-9-22-8-2-1-5-16(12)22/h6-7,10,12,16H,1-5,8-9,11H2,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIOUBLQEXCNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
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2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
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2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
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2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
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2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate
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2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2,4-dichlorobenzoyl)carbamate

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